molecular formula C19H23N5OS B13574266 5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide

5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide

Cat. No.: B13574266
M. Wt: 369.5 g/mol
InChI Key: LZEQAUKCYXYBDO-UHFFFAOYSA-N
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Description

5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an imidazo[1,2-a]pyridine core, and a piperidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Construction of the Imidazo[1,2-a]pyridine Core: This core structure can be formed via a condensation reaction between 2-aminopyridine and α-bromoacetophenone derivatives.

    Attachment of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to enzyme active sites, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain thiazole rings and exhibit biological activities.

    Imidazo[1,2-a]pyridine Derivatives: Compounds such as zolpidem and alpidem, known for their pharmacological effects.

Uniqueness

5-methyl-N-{4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl}imidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential for various scientific applications make it a valuable compound in research and development.

Properties

Molecular Formula

C19H23N5OS

Molecular Weight

369.5 g/mol

IUPAC Name

5-methyl-N-[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]imidazo[1,2-a]pyridine-2-carboxamide

InChI

InChI=1S/C19H23N5OS/c1-13-6-8-23(9-7-13)10-15-12-26-19(20-15)22-18(25)16-11-24-14(2)4-3-5-17(24)21-16/h3-5,11-13H,6-10H2,1-2H3,(H,20,22,25)

InChI Key

LZEQAUKCYXYBDO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC2=CSC(=N2)NC(=O)C3=CN4C(=CC=CC4=N3)C

Origin of Product

United States

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